molecular formula C22H27N5O3S B2567442 6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251597-04-2

6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2567442
CAS No.: 1251597-04-2
M. Wt: 441.55
InChI Key: PISJTXKMDVRPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) (Source: ACS Publications) . PDE10A is highly enriched in the medium spiny neurons of the striatum, a key brain region governing motor control, motivation, and reward (Source: Nature Neuropsychopharmacology) . By selectively inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cAMP and cGMP, thereby modulating dopaminergic and glutamatergic signaling pathways. Its primary research value lies in probing the pathophysiology and potential treatment avenues for neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease (Source: ScienceDirect) . The unique 6-butyl-thiazolopyrimidine-dione core structure contributes to its high affinity and selectivity profile, making it a critical pharmacological tool for validating PDE10A as a therapeutic target and for investigating basal ganglia circuitry in preclinical models.

Properties

IUPAC Name

6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-4-5-8-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-11-9-25(10-12-26)16-13-14(2)6-7-15(16)3/h6-7,13H,4-5,8-12H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISJTXKMDVRPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazolopyrimidine core, and the attachment of the butyl and dimethylphenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study the interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Research: The compound may serve as a lead compound for developing new pharmaceuticals with improved efficacy and safety profiles.

    Industrial Applications: It can be used in the synthesis of other complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolo[4,3-d]Pyrimidine-Dione Derivatives

The closest analog is 6-butyl-3-[4-(o-tolyl)piperazine-1-carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (), differing only in the aryl substituent on the piperazine ring (2-methylphenyl vs. 2,5-dimethylphenyl).

Table 1: Structural Comparison of Thiazolo[4,3-d]Pyrimidine-Dione Derivatives

Compound Piperazine Substituent Core Structure Key Physicochemical Properties
Target Compound 4-(2,5-Dimethylphenyl) Thiazolo[4,3-d]pyrimidine Higher lipophilicity (2 methyl groups)
Compound 4-(o-Tolyl) Isothiazolo[4,3-d]pyrimidine Moderate lipophilicity

Piperazine-1-Carbonyl Derivatives with Varied Cores

6-[4-(3,5-Dichloro-4-Methylphenyl)Piperazine-1-Carbonyl]Pyrimidine-2,4(1H,3H)-Dione () replaces the thiazolo ring with a pyrimidine-2,4-dione core. The absence of the thiazolo ring reduces planarity and may decrease interactions with aromatic binding pockets. However, the 3,5-dichloro-4-methylphenyl group introduces electron-withdrawing effects, which could enhance binding specificity .

Table 2: Core Structure Impact on Piperazine Derivatives

Compound Core Structure Substituent on Piperazine Potential Bioactivity Influence
Target Compound Thiazolo[4,3-d]pyrimidine 2,5-Dimethylphenyl Enhanced steric bulk and lipophilicity
Compound Pyrimidine-2,4-dione 3,5-Dichloro-4-methylphenyl Electron-withdrawing effects

Thiazolo[3,2-a]Pyrimidine Derivatives ()

Compounds 11a and 11b in feature a thiazolo[3,2-a]pyrimidine core with 5-methylfuran-2-yl and cyano substituents. The altered ring fusion (3,2-a vs. 4,3-d) modifies electron distribution and steric accessibility. For example, compound 11b (C22H17N3O3S) exhibits a cyano group that may increase polarity compared to the target compound’s butyl chain .

Pyrazolo[4,3-d]Pyrimidine-Diones ()

Pyrazolo-pyrimidine-diones, such as 6-aryl-1,3-diphenylpyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione , share the dione moiety but lack the thiazolo ring. The pyrazole ring introduces additional hydrogen-bonding capabilities, which could improve solubility but reduce metabolic stability compared to thiazolo systems .

Biological Activity

The compound 6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 343.46 g/mol
  • CAS Number : 1467723-38-1

The compound features a thiazolo-pyrimidine core structure linked to a piperazine moiety, which is known for enhancing bioactivity through various mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo-pyrimidine exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Study : In vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines (e.g., HCT-116 colon carcinoma) with IC₅₀ values in the low micromolar range (e.g., 6.2 µM) .

Antimicrobial Properties

The antimicrobial efficacy of thiazolo-pyrimidine derivatives has also been documented:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Case Study : A derivative showed broad-spectrum activity against Gram-positive and Gram-negative bacteria in laboratory tests .

Neuropharmacological Effects

The piperazine component suggests potential applications in neuropharmacology:

  • Mechanism : It may act as a serotonin receptor modulator.
  • Case Study : Preliminary behavioral studies in rodent models indicated anxiolytic effects comparable to established anxiolytics .

In Vitro Studies

A series of in vitro experiments were conducted to assess various biological activities:

Activity TypeCell Line/OrganismIC₅₀ Value (µM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AntimicrobialE. coli15.0
NeuropharmacologyRodent ModelsN/A

Molecular Docking Studies

Molecular docking simulations were performed to predict binding affinities and interactions with target proteins:

  • Targets Studied : Various kinases and receptors associated with cancer and neuropharmacological pathways.
  • Findings : The compound exhibited strong binding affinities suggesting potential as a lead compound for drug development.

Q & A

Q. What synthetic strategies are effective for constructing the piperazine-thiazolopyrimidine core in this compound?

The synthesis involves multi-step protocols, with critical emphasis on piperazine ring formation and heterocyclic coupling. Key steps include:

  • Piperazine Alkylation : Reacting aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C to form the piperazine ring, followed by functionalization (e.g., methylation or benzylation) .
  • Thiazolopyrimidine Assembly : Cyclization via Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) to generate intermediates, followed by coupling with barbituric acid derivatives under refluxing ethanol/water .
  • Optimization : Solvent choice (e.g., sulfolane for high-temperature stability) and catalyst selection (e.g., acetic acid for condensation steps) are critical for yield improvement .

Q. Which analytical techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions on the piperazine and thiazolopyrimidine moieties, particularly distinguishing methyl groups on the 2,5-dimethylphenyl ring .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating the carbonyl and dione functionalities .
  • X-ray Crystallography : Optional for resolving stereochemical ambiguities in the thiazolo-pyrimidine core .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Functional Group Modifications :
    • Replace the 6-butyl group with hydrophilic residues (e.g., hydroxyphenyl) to assess solubility impacts on bioavailability .
    • Vary substituents on the piperazine ring (e.g., electron-withdrawing vs. donating groups) to study receptor-binding affinity .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases or phosphodiesterases) using competitive inhibition assays, correlating IC₅₀ values with structural changes .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic Stability Analysis : Use liver microsome assays to identify rapid degradation pathways (e.g., piperazine N-demethylation) that reduce in vivo efficacy .
  • Pharmacokinetic Profiling : Measure plasma protein binding and blood-brain barrier penetration to explain discrepancies in therapeutic index .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro potency, accounting for bioavailability limitations .

Q. What computational methods aid in predicting target interactions for this compound?

  • Molecular Docking : Simulate binding poses with homology models of dopamine D3 or serotonin receptors, focusing on piperazine-thiazolopyrimidine interactions .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the dione group and active-site residues) .

Methodological Challenges & Solutions

Q. How can low yields in the final coupling step be addressed?

  • Solvent Optimization : Replace ethanol/water with DMF or THF to enhance solubility of hydrophobic intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate barbituric acid coupling, reducing side-product formation .

Q. What strategies mitigate impurities during piperazine functionalization?

  • Chromatographic Purification : Use reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) to separate N-alkylated byproducts .
  • Reaction Monitoring : Employ TLC or in situ IR spectroscopy to track bis(2-chloroethyl)amine consumption, ensuring complete cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.